Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
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Overview
Description
EINECS 254-145-1, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the following steps:
Reaction of Acetone Cyanohydrin with Hydrazine: This step forms the intermediate compound, which is then further processed.
Purification: The intermediate is purified through recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process is optimized to maximize yield and minimize impurities. The final product is then packaged and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to form free radicals, which are highly reactive species.
Polymerization: It acts as a radical initiator in polymerization reactions, facilitating the formation of polymers.
Common Reagents and Conditions
Decomposition: The decomposition reaction typically occurs at elevated temperatures (around 60-80°C) in the presence of a solvent.
Polymerization: In polymerization reactions, it is used in conjunction with monomers such as styrene or acrylonitrile under controlled temperature and pressure conditions.
Major Products Formed
Decomposition: The decomposition of 2,2’-Azobis(2-methylpropionitrile) results in the formation of nitrogen gas and free radicals.
Polymerization: The major products formed are polymers, which have a wide range of applications in various industries.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has numerous scientific research applications, including:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.
Biology: It is employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Research involving drug delivery systems and the development of new pharmaceutical compounds often utilizes this compound.
Industry: It is widely used in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets include various monomers, and the pathways involved are primarily radical polymerization pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in radical polymerization and as an oxidizing agent.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates. Unlike benzoyl peroxide, which decomposes at a higher temperature, 2,2’-Azobis(2-methylpropionitrile) decomposes at a relatively lower temperature, making it suitable for reactions requiring milder conditions. Additionally, the nitrogen gas produced during its decomposition is inert, which minimizes side reactions and enhances the purity of the final polymer products.
Properties
CAS No. |
38838-05-0 |
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Molecular Formula |
C9H15BrO5 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
[(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-bromomethanol |
InChI |
InChI=1S/C9H15BrO5/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-8,11H,1-3H3/t4-,5+,6-,7?,8-/m1/s1 |
InChI Key |
ZZYQDSRKFRFQHK-MEXJFSEESA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(O)Br)OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(O)Br)OC)C |
Origin of Product |
United States |
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